1: Willis WD. Role of neurotransmitters in sensitization of pain responses. Ann N Y Acad Sci. 2001 Mar;933:142-56. Review. PubMed PMID: 12000017.
2: Kisara K, Tan-No K, Sakurada T. [Pharmacological profile of sendide, a tachykinin NK-1 receptor antagonist]. Nihon Yakurigaku Zasshi. 1997 Dec;110(6):315-24. Review. Japanese. PubMed PMID: 9503389.
3: Yokota Y. [Peptide receptors]. Tanpakushitsu Kakusan Koso. 1997 Feb;42(3 Suppl):343-8. Review. Japanese. PubMed PMID: 9162969.
4: Gether U, Lowe JA 3rd, Schwartz TW. Tachykinin non-peptide antagonists: binding domain and molecular mode of action. Biochem Soc Trans. 1995 Feb;23(1):96-102. Review. PubMed PMID: 7538956.
5: Lowe JA 3rd, Drozda SE, Snider RM, Longo KP, Zorn SH, Jackson ER, Morrone J, McLean S, Bryce DK, Bordner J, et al. Discovery of CP-96,345 and its characterization in disease models involving substance P. Regul Pept. 1993 Jul 2;46(1-2):20-3. Review. PubMed PMID: 7692490.
6: Henry JL. Participation of substance P in spinal physiological responses to peripheral aversive stimulation. Regul Pept. 1993 Jul 2;46(1-2):138-43. Review. PubMed PMID: 7692482.
7: Dougherty PM, Palecek J, Zorn S, Willis WD. Combined application of excitatory amino acids and substance P produces long-lasting changes in responses of primate spinothalamic tract neurons. Brain Res Brain Res Rev. 1993 May-Aug;18(2):227-46. Review. PubMed PMID: 7687919.